Arsenate(2-), trioxo-
Description
Evolution of Research Paradigms for Arsenic Oxyanions
The scientific study of arsenic oxyanions has undergone significant evolution. Initial research, dating back centuries, was primarily concerned with the overt toxicity and basic chemical properties of arsenic compounds. nih.govdartmouth.edu This paradigm gradually shifted towards a more nuanced understanding of arsenic's behavior, recognizing the critical differences in mobility and biological activity between its primary inorganic forms: arsenite [As(III)] and arsenate [As(V)]. nih.govwikipedia.org
In recent decades, the focus has expanded dramatically to encompass the complex biogeochemical cycling of these ions. A major paradigm shift was the discovery that microorganisms can utilize arsenic oxyanions for energy, a process known as dissimilatory arsenate reduction, which has profound implications for the element's mobility in the environment. rutgers.edunih.gov This biological perspective has grown to include detailed investigations into the mechanisms of arsenic uptake, transformation, and detoxification in organisms ranging from bacteria to higher plants. nih.govmdpi.com Concurrently, the development of sophisticated analytical techniques, such as High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), has enabled precise speciation, which is crucial for understanding the distinct behavior of each arsenic compound in complex environmental and biological matrices. thermofisher.com
| Era | Primary Research Focus | Key Concepts | Relevant Disciplines |
|---|---|---|---|
| Pre-20th Century | Toxicity and Basic Chemistry | Use as poisons and early medicines (e.g., Fowler's Solution). nih.govhku.hk Development of detection methods. dartmouth.edu | Chemistry, Toxicology, Medicine |
| Early- to Mid-20th Century | Chemical Speciation and Medical Applications | Distinction between arsenite and arsenate. nih.gov Development of arsenical drugs like Salvarsan. nih.govdartmouth.edu | Inorganic Chemistry, Pharmacology |
| Late 20th Century | Environmental Contamination and Biogeochemistry | Identification of widespread groundwater contamination. peopleandwater.org Discovery of microbial arsenic metabolism (reduction/oxidation). rutgers.edunih.gov | Environmental Science, Geochemistry, Microbiology |
| 21st Century | Molecular Mechanisms and Systems Approaches | Genetic basis of arsenic resistance and metabolism. mdpi.com Development of advanced remediation technologies and predictive models. sheffield.ac.ukrsc.orgiiserpune.ac.in | Molecular Biology, Materials Science, Computational Chemistry |
Interdisciplinary Approaches in Arsenate(2-), trioxo- Studies
The complexity of arsenic-related issues necessitates a deeply interdisciplinary approach, as no single field can provide a complete solution. peopleandwater.orgtaylorfrancis.com The study of arsenite and other oxyanions is a prime example of scientific convergence, where multiple disciplines contribute to a holistic understanding.
Chemistry provides the fundamental framework, defining the structure, speciation, and reactivity of ions like trioxoarsenate(2-). mdpi.comguidechem.com Theoretical and computational chemistry, for instance, employs methods like density functional theory (DFT) to model the adsorption behavior of arsenic species on mineral surfaces. acs.org
Geochemistry and Environmental Science investigate the origins, transport, and fate of arsenic in natural systems, from its release from minerals into groundwater to its accumulation in the food chain. nih.govsheffield.ac.uktaylorfrancis.com
Microbiology and Molecular Biology have been crucial in uncovering the roles of microorganisms in arsenic's global cycle. rutgers.edu Research in these fields has identified the specific genes and enzymes responsible for arsenic transformations, such as the reduction of arsenate to arsenite, which is often a key step in its mobilization and detoxification pathways. nih.govmdpi.com
Materials Science and Engineering focus on practical solutions, developing novel materials and technologies for arsenic detection and removal from contaminated water. iiserpune.ac.in Recent innovations include specialized aerogels and metal-organic frameworks designed for the selective capture of arsenic oxoanions. iiserpune.ac.in
International congresses and research networks frequently bring together professionals from these varied fields to foster collaboration and share knowledge, aiming for integrated solutions to the global challenges posed by arsenic. taylorfrancis.comoapen.org
| Discipline | Key Contributions | Examples of Research |
|---|---|---|
| Chemistry | Speciation, reaction kinetics, structural analysis, synthesis. mdpi.comresearchgate.net | Vibrational spectroscopic studies of arsenate coordination; princeton.edunih.gov theoretical modeling of arsenite adsorption on surfaces. acs.org |
| Geochemistry | Source identification, transport in aquifers, mineral interactions. | Studying the dissolution of arsenic-bearing minerals like tooeleite. mdpi.com |
| Microbiology | Metabolic pathways, microbial respiration, detoxification mechanisms. rutgers.edu | Isolating and characterizing bacteria that can "breathe" arsenate. rutgers.edunih.gov |
| Environmental Engineering | Remediation technologies, water treatment systems. | Developing improved methods for cooking rice to reduce arsenic content. sheffield.ac.uk |
| Materials Science | Development of novel sorbents and sensors. | Creating hybrid aerogels and metal-organic frameworks for selective arsenic capture. iiserpune.ac.in |
Historical Context of Major Research Breakthroughs Relevant to Arsenate(2-), trioxo-
The scientific journey to understand arsenite and its related compounds is marked by several pivotal breakthroughs. While mineral forms of arsenic were known in antiquity, the formal discovery of the element is often credited to Albertus Magnus around 1250. dartmouth.eduwaferworld.com
A significant early milestone in the study of arsenites was the creation of "Fowler's solution" (a 1% solution of potassium arsenite) in 1786, which was used medicinally for over a century. nih.gov This application, despite its toxicity, represented one of the first systematic uses of an arsenic compound and spurred initial investigations into its biological effects. nih.gov The development of a highly sensitive and specific chemical test for arsenic by James Marsh in 1836 was a critical breakthrough in analytical chemistry, revolutionizing forensic toxicology. dartmouth.edu
In the early 20th century, Paul Ehrlich's work on Salvarsan, an organoarsenic compound for treating syphilis, was a landmark achievement. nih.gov It established the principle of chemotherapy and demonstrated that arsenic's biological activity could be modified through chemical synthesis to target pathogens. dartmouth.edu
A modern breakthrough occurred in the 1980s and 1990s with the recognition of widespread, severe arsenic contamination of groundwater in regions like Bangladesh and West Bengal, affecting millions of people. peopleandwater.org This discovery fundamentally shifted the focus of arsenic research towards environmental science, geochemistry, and public health, launching a global effort to understand and mitigate the problem. peopleandwater.org Almost simultaneously, the rediscovery and clinical success of arsenic trioxide in treating acute promyelocytic leukemia (APL) in the 1990s reignited interest in its molecular mechanisms of action, leading to new insights into its effects on cellular pathways. hku.hknih.gov
| Date | Breakthrough | Significance |
|---|---|---|
| c. 1250 | Isolation of elemental arsenic. dartmouth.eduwaferworld.com | Established arsenic as a distinct element. |
| 1786 | Development of Fowler's Solution (potassium arsenite). nih.gov | First systematic medicinal use, prompting study of biological effects. |
| 1836 | Invention of the Marsh Test. dartmouth.edu | Revolutionized the analytical detection of arsenic. |
| 1910 | Introduction of Salvarsan by Paul Ehrlich. nih.gov | Landmark in chemotherapy; demonstrated targeted antimicrobial action of an arsenical. |
| 1980s-1990s | Identification of massive groundwater contamination. peopleandwater.org | Shifted research focus to environmental science, geochemistry, and remediation. |
| 1990s | Rediscovery of arsenic trioxide for leukemia treatment. hku.hknih.gov | Spurred new research into molecular and cellular mechanisms of arsenic. |
| Late 1990s-Present | Discovery of diverse arsenic-metabolizing microbes. rutgers.edunih.gov | Revealed the central role of biology in the global arsenic cycle. |
Properties
CAS No. |
11137-68-1 |
|---|---|
Molecular Formula |
AsO3- |
Molecular Weight |
122.920 g/mol |
InChI |
InChI=1S/AsHO3/c2-1(3)4/h(H,2,3,4)/p-1 |
InChI Key |
VOTFXKJPNQELOG-UHFFFAOYSA-M |
Canonical SMILES |
[O-][As](=O)=O |
Origin of Product |
United States |
Environmental Geochemistry and Biogeochemical Cycling of Arsenate 2 , Trioxo
Geochemical Transformation Pathways of Arsenate(2-), trioxo-
The transformation of arsenate in geological settings is governed by a series of interconnected chemical reactions, including redox conversions, dissolution, and precipitation. These processes are highly dependent on the prevailing physicochemical conditions of the environment.
In natural waters and sediments, arsenic primarily exists in two oxidation states: arsenate (As(V)) and arsenite (As(III)). usgs.gov The interconversion between these two forms is a critical factor controlling arsenic's mobility and toxicity. In oxygenated waters, arsenate is the more stable form. greenfacts.org However, under reducing conditions, arsenate can be converted to the more mobile and toxic arsenite. usgs.gov
The redox potential (Eh) and pH are the most significant factors governing arsenic speciation. researchgate.net In oxidizing environments, arsenate species such as H₂AsO₄⁻ and HAsO₄²⁻ predominate, depending on the pH. Conversely, in reducing environments, the uncharged arsenite species H₃AsO₃⁰ is the dominant form at near-neutral pH. researchgate.net The presence of iron and manganese oxides also plays a crucial role in these redox transformations. For instance, manganese oxides can oxidize arsenite to arsenate. escholarship.orgescholarship.org Conversely, the reductive dissolution of iron oxides to which arsenate is adsorbed can lead to the release of arsenic into groundwater, often in the more reduced arsenite form. usgs.govnih.gov
Humic substances, which are natural organic matter, can also influence the redox state of arsenic. Semiquinone radicals produced during the microbial or chemical reduction of humic substances can oxidize arsenite to arsenate, particularly at alkaline pH. nih.gov In contrast, hydroquinones, also formed during humic substance reduction, can reduce arsenate to arsenite at neutral and acidic pH values. nih.gov
The mobility of arsenate in aqueous systems is significantly controlled by dissolution and precipitation reactions. researchgate.net Arsenate can form a variety of minerals with different solubilities, which in turn influences its concentration in water. The formation of low-solubility salts can effectively remove arsenate from solution. researchgate.net
The precipitation of arsenate is influenced by the presence of various cations. For example, in the presence of calcium, calcium arsenate minerals can precipitate, particularly at high pH. 911metallurgist.comupdatepublishing.com However, these precipitates may not be stable in the long term, as they can react with atmospheric carbon dioxide to form calcium carbonate, releasing arsenate back into the solution. 911metallurgist.com Ferric iron can also precipitate with arsenate to form ferric arsenate, especially at low pH. updatepublishing.com
The dissolution of primary arsenic-bearing minerals, such as arsenopyrite (B74077), is a major source of arsenic in the environment. nih.govumaine.edu This process can be mediated by both chemical and microbial processes. Under aerobic conditions, the oxidation of sulfide (B99878) minerals can lead to the release of arsenate. nih.gov
The interaction of arsenate with mineral surfaces through adsorption and desorption is another critical process. Iron oxides, such as goethite and hematite (B75146), have a strong affinity for arsenate and can effectively sequester it from water. escholarship.orgnih.govmdpi.com The pH of the water significantly affects this adsorption, with arsenate generally being less strongly sorbed as the pH increases. researchgate.net The presence of other anions, such as phosphate (B84403), can compete with arsenate for adsorption sites on mineral surfaces, potentially leading to increased arsenic mobility. usgs.gov
Interactive Data Table: Factors Influencing Arsenate Precipitation
| Cation | Precipitate | pH Conditions | Stability Notes |
| Calcium (Ca²⁺) | Calcium arsenates (e.g., Ca₃(AsO₄)₂) | High pH (>8) | Can be unstable and react with CO₂ to release arsenate. 911metallurgist.com |
| Iron (Fe³⁺) | Ferric arsenate (FeAsO₄) | Low pH (<2) | A common method for arsenic removal from industrial effluents. updatepublishing.com |
| Barium (Ba²⁺) | Barium arsenate | Not specified | Can reduce arsenate levels to below 0.1 mg/L. 911metallurgist.com |
| Magnesium (Mg²⁺) | Magnesium ammonium (B1175870) arsenate (MgNH₄AsO₄) | pH 9.4 - 10.6 | Effective within a narrow pH range. 911metallurgist.com |
| Lead (Pb²⁺) | Mimetite (Pb₅(AsO₄)₃Cl) | pH 4 - 8 | Forms a highly stable crystalline product. researchgate.netresearchgate.net |
Arsenic is a naturally occurring element found in the Earth's crust, present in over 200 different minerals, with arsenopyrite being the most common. greenfacts.orgumaine.edu Natural weathering and erosion of these rocks and minerals are the primary geogenic sources of arsenic in the environment. umaine.educdc.gov Volcanic activity is another significant natural source, releasing arsenic into the atmosphere. greenfacts.orgumaine.edu
In groundwater, inorganic arsenic of geological origin is a major concern in many parts of the world. greenfacts.org The concentration and speciation of arsenic in groundwater are highly dependent on the local geology and hydrogeochemical conditions. researchgate.net In many aquifers, arsenic is released from sediments through the reductive dissolution of iron oxides that have adsorbed arsenate. nih.gov This process is often microbially mediated and leads to elevated concentrations of arsenite in the groundwater. nih.gov
The following table summarizes some of the common arsenic-bearing minerals and their relevance as geogenic sources.
Interactive Data Table: Common Geogenic Sources of Arsenate
| Mineral | Chemical Formula | Environmental Significance |
| Arsenopyrite | FeAsS | The most abundant arsenic-bearing mineral; a primary source of arsenic contamination from mining activities. greenfacts.org |
| Realgar | As₄S₄ | Can be oxidized to release arsenic. nih.gov |
| Orpiment | As₂S₃ | Often found in association with realgar. |
| Arsenolite | As₂O₃ | A secondary mineral formed from the oxidation of other arsenic minerals. |
Biogeochemical Cycling of Arsenate(2-), trioxo-
Microorganisms play a pivotal role in the biogeochemical cycling of arsenic, mediating transformations that significantly influence its speciation, mobility, and bioavailability. nih.govresearchgate.net These microbial processes are integral to the global arsenic cycle. wikipedia.org
A diverse range of microorganisms can utilize arsenic compounds for their metabolic activities, including energy generation and detoxification. nih.govfrtr.gov These microbes can either reduce arsenate to arsenite or oxidize arsenite to arsenate, depending on the organism and the environmental conditions. nih.gov
In anaerobic environments, some bacteria can use arsenate as a terminal electron acceptor for respiration, a process known as dissimilatory arsenate reduction. nih.govyoutube.comnih.gov This process is a major driver of arsenic mobilization in anoxic sediments and aquifers. frtr.gov Conversely, in aerobic or certain anaerobic environments, some microbes can oxidize arsenite to the less toxic arsenate, a process that can be coupled to energy conservation. nih.govnih.gov
The biogeochemical cycling of arsenic is often linked to the cycles of other elements, such as iron, sulfur, and carbon. nih.gov For instance, the microbial reduction of iron oxides can lead to the release of adsorbed arsenate, which can then be reduced to arsenite by arsenate-respiring bacteria. nih.govnih.gov
The microbial transformation of arsenic is facilitated by specific enzymes. The reduction of arsenate to arsenite is catalyzed by arsenate reductases. There are two main types of arsenate reductases: respiratory arsenate reductases and detoxification arsenate reductases.
Respiratory arsenate reductases, encoded by the arr genes, are involved in anaerobic respiration where arsenate serves as the terminal electron acceptor. youtube.comacs.org These enzymes are typically located in the periplasm of the bacterial cell. youtube.com
Detoxification arsenate reductases, encoded by the arsC gene, are part of the ars operon, which confers arsenic resistance to the microorganism. nih.govtandfonline.com These enzymes are located in the cytoplasm and reduce arsenate that has entered the cell to arsenite, which is then extruded from the cell by an efflux pump. nih.govtandfonline.comnih.gov There are two main families of ArsC enzymes, one that couples to thioredoxin and another that couples to glutaredoxin. nih.govresearchgate.net
The oxidation of arsenite to arsenate is catalyzed by arsenite oxidases, encoded by the aio or arx genes. researchgate.netnih.gov These enzymes can be found in a variety of bacteria and archaea and can be involved in both detoxification and energy generation. nih.govnih.gov
Interactive Data Table: Key Enzymes in Microbial Arsenate Transformation
| Enzyme | Gene | Function | Cellular Location | Metabolic Role |
| Respiratory Arsenate Reductase | arr | Reduces arsenate to arsenite | Periplasm | Anaerobic Respiration youtube.comacs.org |
| Detoxification Arsenate Reductase | arsC | Reduces arsenate to arsenite | Cytoplasm | Detoxification nih.govtandfonline.com |
| Arsenite Oxidase | aio / arx | Oxidizes arsenite to arsenate | Periplasm | Detoxification/Energy Generation researchgate.netnih.gov |
Microbial-Mediated Transformations of Arsenate(2-), trioxo-
Genetic and Molecular Mechanisms of Microbial Arsenate(2-), trioxo- Metabolism
Microorganisms have evolved sophisticated genetic and molecular systems to metabolize arsenate(2-), trioxo-, often as a detoxification mechanism or for energy generation. researchgate.netnih.gov These processes are central to the biogeochemical cycling of arsenic. The primary genetic basis for arsenic resistance in many bacteria is the ars operon. nih.govsemanticscholar.org This operon typically includes genes that encode for an arsenate reductase (ArsC), which reduces the intracellular arsenate(V) to arsenite(III), and an arsenite efflux pump (ArsB) that expels the more toxic arsenite from the cell. researchgate.net
The reduction of arsenate to arsenite is a critical step. The ArsC arsenate reductase is a small cytoplasmic enzyme that catalyzes this transformation. researchgate.net Bacteria have developed different families of this enzyme, such as the glutaredoxin-coupled ArsCs. researchgate.net In addition to detoxification, some microorganisms can use arsenate as a terminal electron acceptor in anaerobic respiration, a process known as dissimilatory arsenate reduction. This is mediated by the arr operon, which encodes for a respiratory arsenate reductase. usgs.gov This enzyme is distinct from the detoxifying ArsC and is crucial in anoxic environments. nih.gov
Conversely, some microbes can oxidize arsenite to arsenate, a process that can be used to generate energy for chemolithoautotrophic growth. usgs.gov This oxidation is catalyzed by arsenite oxidase. Another significant microbial transformation is biomethylation, which converts inorganic arsenic into volatile and non-volatile methylated forms. nih.gov This process, conferred by the arsM gene, plays a role in both detoxification and the environmental mobility of arsenic. nih.gov
Table 1: Key Genes in Microbial Arsenate(2-), trioxo- Metabolism
| Gene/Operon | Function | Process |
|---|---|---|
| arsC | Encodes arsenate reductase | Detoxification (reduction of arsenate to arsenite) |
| arsB | Encodes arsenite efflux pump | Detoxification (expulsion of arsenite) |
| arr operon | Encodes respiratory arsenate reductase | Dissimilatory arsenate respiration (energy generation) |
Plant-Mediated Uptake and Translocation Mechanisms of Arsenate(2-), trioxo-
Plants readily take up arsenate(2-), trioxo- from the soil, primarily because it is a chemical analog of phosphate, an essential nutrient. nih.gov The uptake is mediated by high-affinity phosphate transporters, specifically those from the Pht1 family. nih.govresearcher.life This competitive uptake means that the presence of phosphate can inhibit arsenate uptake. Once inside the root cells, arsenate must be detoxified to prevent cellular damage. A primary mechanism is the reduction of arsenate(V) to arsenite(III), which is then complexed with phytochelatins, sulfur-rich peptides. researcher.life These arsenite-phytochelatin complexes are then sequestered into the vacuole, effectively removing them from metabolically active parts of the cell. researcher.life
The translocation of arsenic from the roots to the aerial parts of the plant, such as shoots and grains, is a critical step in its potential entry into the food chain. nih.gov A significant portion of the arsenic taken up by the roots is often retained there, which is a widespread tolerance mechanism in many plant species. nih.gov However, the efficiency of this retention varies. In non-accumulating species like Arabidopsis, only about 5-10% of the total arsenic is translocated to the leaves. nih.gov The movement of arsenite out of the root cells for translocation to the shoot is facilitated by specific transporters, including aquaporins like those in the nodulin 26-like intrinsic protein (NIP) family. researchgate.net Long-distance transport to grains can occur via the phloem. nih.govresearchgate.net Studies on tomato plants have shown that as the concentration of arsenic in irrigation water increases, it can be translocated from the roots to the stem and leaves. hw.ac.uk
Interplay with Other Biogeochemical Cycles (e.g., Fe, S, P, C, N)
The biogeochemical cycle of arsenate(2-), trioxo- is intricately linked with the cycles of other major elements, including iron (Fe), sulfur (S), phosphorus (P), carbon (C), and nitrogen (N). nih.govresearchgate.net These interactions significantly influence the mobility, bioavailability, and speciation of arsenic in the environment. nih.govnih.gov
Iron (Fe): The iron cycle has a profound impact on arsenic. Iron(III) (oxyhydr)oxides are highly effective scavengers of arsenate through adsorption. nih.gov In paddy soils, for instance, iron plaque formed on rice roots can sequester arsenate, reducing its uptake by the plant. nih.gov Conversely, under reducing conditions, the dissolution of these iron minerals by Fe(III)-reducing bacteria can release the adsorbed arsenate back into the solution. nih.gov
Sulfur (S) and Phosphorus (P): Arsenic and sulfur cycles are linked, particularly under reducing conditions where sulfate-reducing bacteria can be active. Arsenate can interfere with the phosphorus cycle due to its chemical similarity to phosphate, leading to competitive uptake by organisms. researchgate.net
Carbon (C) and Nitrogen (N): The availability of organic carbon can fuel microbial activity, including dissimilatory arsenate reduction, which mobilizes arsenic. nih.govresearchgate.net In anoxic aquatic environments with high organic matter, a reducing environment is created that facilitates the mobilization of arsenic from sediments. researchgate.net The arsenic cycle is also coupled to the nitrogen cycle. nih.gov Alterations in these primary biogeochemical cycles, often due to human activities, can lead to significant changes in arsenic's environmental behavior. researchgate.netlidsen.com
Transport and Fate of Arsenate(2-), trioxo- in Environmental Compartments
Hydrological Transport Dynamics in Surface and Groundwater Systems
The transport of arsenate(2-), trioxo- in surface and groundwater is governed by a complex interplay of hydrological and biogeochemical processes. nih.gov Adsorption is a primary mechanism controlling its movement in many groundwater systems. usgs.gov The mobility of arsenic is highly dependent on its speciation, which is influenced by the redox conditions and pH of the water. usgs.govnih.gov In oxidizing environments, arsenate is the stable form and its adsorption to mineral surfaces, such as iron oxides, generally decreases with increasing pH. usgs.gov
Groundwater flow is a key driver of arsenic transport. academie-sciences.fr In regions like Bangladesh, evidence suggests that arsenic is liberated in near-surface sediments and is subsequently transported to deeper aquifers by groundwater recharge. nih.gov The residence time of contaminated groundwater can be on the scale of decades, indicating that flow is sufficient to transport arsenic through many regions. academie-sciences.fr However, arsenic concentrations in groundwater are often highly variable over small spatial scales, creating a "patchy" distribution that reflects the complex patterns of groundwater flow paths and geochemical conditions. academie-sciences.fr In mine-influenced stream-aquifer systems, groundwater can be the dominant source of arsenic loading to the stream. researchgate.net The presence of competing anions like phosphate, sulfate (B86663), and carbonate can also decrease the adsorption of arsenate, thereby enhancing its mobility in aquatic systems. usgs.gov
Table 2: Factors Influencing Hydrological Transport of Arsenate(2-), trioxo-
| Factor | Influence on Mobility | Description |
|---|---|---|
| pH | Increases at high pH | Adsorption of arsenate onto iron oxides decreases as pH increases above ~8.5. usgs.govscispace.com |
| Redox Potential | Higher in reducing conditions | Reducing conditions favor the more mobile arsenite form and the dissolution of iron oxides, releasing adsorbed arsenate. usgs.gov |
| Competing Anions | Increases mobility | Ions like phosphate and carbonate compete with arsenate for adsorption sites on mineral surfaces. usgs.gov |
| Groundwater Flow | Primary transport mechanism | Recharge and flow paths dictate the movement of dissolved arsenic from source zones to other parts of an aquifer. nih.govacademie-sciences.fr |
| Mineralogy | Decreases mobility | Aquifer solids rich in iron, aluminum, and manganese oxides provide surfaces for arsenate adsorption. usgs.gov |
Atmospheric Deposition and Dispersion of Arsenate(2-), trioxo- Related Forms
Arsenic can be mobilized into the atmosphere from both natural and anthropogenic sources and transported over long distances before being deposited back to terrestrial and aquatic ecosystems. lidsen.comethz.ch Weathering of rocks can convert arsenic sulfides into arsenic trioxide, which can enter the atmospheric cycle as dust or by dissolving in rainwater. researchgate.net Biomethylation in soils can also volatilize arsenic into the atmosphere. ethz.ch
Atmospheric deposition occurs through two main pathways: wet deposition (rain, snow, dew) and dry deposition (particle settling). semanticscholar.org A study in Chiayi County, Taiwan, found that the total arsenic deposition flux ranged from 65.0 to 473 µg/m²-month. researchgate.net In that region, wet deposition was the primary removal mechanism, and the amount of precipitation was strongly correlated with the wet deposition flux. researchgate.netsemanticscholar.org The dominant form of arsenic in the ambient air was found to be arsenate(V). researchgate.net Research at a high-altitude observatory also revealed significant levels of methylated arsenic species in precipitation and cloud water, indicating long-range transport is possible. ethz.chgoldschmidt.info Atmospheric deposition represents a significant, and sometimes overlooked, source of arsenic to soils and surface waters. ethz.chsemanticscholar.org
Sediment and Soil Retention Mechanisms for Arsenate(2-), trioxo-
The fate of arsenate(2-), trioxo- in soils and sediments is largely controlled by sorption reactions and redox transformations. epa.gov Adsorption is the predominant retention mechanism, with arsenate binding strongly to various mineral constituents, particularly under aerobic conditions. usgs.govscispace.com
Hydrous oxides of iron, aluminum, and manganese, as well as clay minerals, are the most significant adsorbents of arsenate. usgs.govescholarship.org Iron minerals like goethite and ferrihydrite are particularly effective at adsorbing arsenate. escholarship.orgsemanticscholar.org The binding occurs through a specific adsorption mechanism known as ligand exchange, where the arsenate oxyanion displaces hydroxyl groups on the mineral surface to form inner-sphere complexes. scispace.comepa.gov Spectroscopic studies have shown that arsenate can form various surface complexes on goethite, including monodentate and bidentate structures. semanticscholar.org
The retention of arsenate is pH-dependent; adsorption is generally strongest at acidic to neutral pH and decreases at very high pH (above 8.5). scispace.com Arsenate can also bind to organic matter in soils, with maximum adsorption on humic acids occurring at a pH of around 5.5. scispace.com In flooded soils, the decrease in redox potential can lead to the dissolution of iron oxyhydroxides, causing the desorption of bound arsenate and an increase in its soluble concentration. epa.gov
Table 3: Compound Names Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Arsenate(2-), trioxo- | AsO₃²⁻ |
| Arsenate | AsO₄³⁻ |
| Arsenite | AsO₃³⁻ |
| Phosphate | PO₄³⁻ |
| Goethite | α-FeOOH |
| Ferrihydrite | Fe(OH)₃ |
| Arsenopyrite | FeAsS |
| Dimethylarsinic acid | (CH₃)₂AsO₂H |
| Trimethylarsine oxide | (CH₃)₃AsO |
Analytical and Speciation Research of Arsenate 2 , Trioxo
Advanced Methodologies for Detection and Quantification of Arsenate(2-), trioxo-
Recent advancements in analytical instrumentation have led to the development of highly sensitive and selective methods for the determination of arsenate. These methodologies can be broadly categorized into chromatographic, spectroscopic, and electrochemical techniques, alongside the development of portable solutions for in-field analysis.
Chromatography is a powerful technique for separating different arsenic species, which can then be detected with high sensitivity.
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is a widely used and robust method for arsenic speciation analysis. nih.govnih.gov This technique combines the separation capabilities of HPLC with the sensitive and element-specific detection of ICP-MS. nih.gov In a typical setup, an anion-exchange column is used to separate negatively charged arsenic species like arsenate. nih.govyoutube.com The choice of mobile phase is crucial for achieving good separation; a gradient elution of ammonium (B1175870) carbonate is often employed. youtube.comresearchgate.net Following separation, the eluent is introduced into the ICP-MS system, where the arsenic species are atomized, ionized, and detected based on their mass-to-charge ratio. nih.gov This method offers very low detection limits, often in the sub-µg/L range, making it suitable for trace analysis in environmental and biological samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of arsenate, although it requires a derivatization step to convert the non-volatile arsenate into a volatile compound suitable for gas chromatography. tudublin.iesensebig.comevidentscientific.com This process involves a chemical reaction to modify the analyte's functional groups. evidentscientific.com For arsenic compounds, derivatization is often achieved using reagents like thioglycolates or dithiols. tudublin.ieocgasdetector.com For instance, 2,3-dimercapto-1-propanol (BAL) can be used to derivatize inorganic arsenic species. sensebig.com After derivatization, the volatile arsenic compounds are separated on a GC column and detected by mass spectrometry. tudublin.ie This method can achieve very low limits of detection, in the picogram range for some arsenic species. tudublin.ie
Interactive Data Table: Comparison of Chromatographic Techniques for Arsenate Analysis
| Feature | HPLC-ICP-MS | GC-MS |
|---|---|---|
| Principle | Liquid chromatography separation followed by elemental mass spectrometry detection. | Gas chromatography separation of volatile derivatives followed by mass spectrometry detection. |
| Sample Volatility | Suitable for non-volatile species. | Requires derivatization to increase volatility. |
| Detection Limits | 0.05 to 0.1 µg/L nih.gov | 5.8 to 14.0 pg tudublin.ie |
| Typical Application | Speciation of arsenic in aqueous samples (water, urine). nih.govresearchgate.net | Analysis of arsenic species in biological samples after derivatization. tudublin.ie |
| Key Advantage | High sensitivity and specificity for elemental detection. nih.gov | High separation efficiency for volatile compounds. sensebig.com |
| Key Disadvantage | Higher operational cost. | Requires a derivatization step, which can add complexity. sensebig.comamecj.com |
Spectroscopic techniques are invaluable for providing information about the chemical environment and structure of arsenate.
X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the oxidation state and local atomic coordination of arsenic in various materials. ocgasdetector.commq.edu.au XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). ocgasdetector.com XANES is sensitive to the oxidation state of arsenic, while EXAFS provides information about the coordination number and bond distances to neighboring atoms. ocgasdetector.comresearchgate.net XAS has been used to study the adsorption of arsenate on mineral surfaces and to characterize arsenic species in contaminated soils and sediments. researchgate.netnih.gov
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition and chemical state of arsenic on the surface of a material. evidentscientific.comequipcoservices.com XPS has been used to investigate the surface reactions of arsenate with nanoscale zero-valent iron, revealing information about the valence states of arsenic on the nanoparticle surfaces. evidentscientific.comequipcoservices.com
Infrared (IR) and Raman Spectroscopy are vibrational spectroscopy techniques that can provide insights into the molecular structure of arsenate-containing compounds. researchgate.netjcgpolytechnic.in The vibrational frequencies of the arsenate ion (AsO₄³⁻) are sensitive to its local environment, including coordination and hydrogen bonding. researchgate.net These techniques have been used to study the structure of arsenate minerals and to identify the binding mechanisms of arsenate on the surfaces of metal oxides. researchgate.netjcgpolytechnic.infilterwater.com
Electrochemical methods offer a sensitive and often low-cost alternative for the detection of arsenate.
Anodic Stripping Voltammetry (ASV) is a highly sensitive electrochemical technique for trace metal analysis, including arsenic. evidentscientific.comamecj.comnih.gov In ASV, arsenic is first preconcentrated onto the working electrode at a negative potential, and then stripped off by scanning the potential in the positive direction, which generates a current peak proportional to the arsenic concentration. evidentscientific.comtestallwater.co.uk Gold electrodes are commonly used for arsenic determination by ASV. evidentscientific.comtestallwater.co.uk By carefully selecting the deposition potential, it is possible to differentiate between As(III) and total arsenic, allowing for the determination of As(V) by difference. testallwater.co.uk
The development of electrochemical sensors for arsenic detection is an active area of research. These sensors often utilize modified electrodes to enhance sensitivity and selectivity. acs.orgnih.gov For example, electrodes modified with nanomaterials such as gold nanoparticles or silica (B1680970) nanoparticles have shown improved performance for arsenic detection. evidentscientific.com These sensors can be designed to be portable and suitable for in-field measurements.
The development of simple, rapid, and portable methods for arsenic analysis is crucial for on-site monitoring, particularly in resource-limited settings.
Colorimetric methods are based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the arsenic concentration. The "Molybdenum Blue" method is a well-known colorimetric technique for arsenate detection, which involves the reaction of arsenate with molybdate (B1676688) to form a blue-colored complex. evidentscientific.com Other colorimetric methods, such as the Leucomalachite Green method, have also been developed and optimized for arsenic detection.
Portable analytical solutions are designed for in-field analysis and include portable X-ray fluorescence (XRF) analyzers and dedicated field test kits. Portable XRF provides rapid, on-site measurements of total arsenic in soil and other solid samples. Field test kits are commercially available and are often based on colorimetric principles. While these kits can be useful for screening purposes, their accuracy and reliability can vary. More advanced portable analyzers based on electrochemical principles, such as portable ASV systems, are also available and can provide quantitative results with low detection limits.
Interactive Data Table: Comparison of Portable and Colorimetric Methods for Arsenate Analysis
| Method | Principle | Detection Limit | Linear Range | Key Advantage | Key Disadvantage |
|---|---|---|---|---|---|
| Molybdenum Blue evidentscientific.com | Colorimetric | Varies | Varies | Simplicity | Can have interferences |
| Leucomalachite Green | Colorimetric | 0.19 µg/mL | 0.07–3 µg/mL | Rapid color development | Moderate sensitivity |
| Portable XRF | X-ray Fluorescence | ~7-9 ppm (soil, interference-free) | N/A | Rapid, on-site, non-destructive | Measures total arsenic, matrix effects |
| Field Test Kits | Often Colorimetric | Varies by kit (e.g., 10-100 µg/L) | Varies | Low cost, easy to use | Can have high false positives/negatives |
| Portable ASV | Anodic Stripping Voltammetry | Down to 1 ppb | Varies | High sensitivity, speciation possible | Requires some user training |
Speciation Analysis Techniques for Arsenate(2-), trioxo- in Complex Matrices
The accurate speciation of arsenate requires careful sample handling and preparation to prevent changes in the arsenic species distribution before analysis.
The stability of arsenic species in environmental samples is a critical concern for accurate speciation analysis.
For water samples , preservation methods are essential to prevent the oxidation of As(III) to As(V) or other transformations. tudublin.ie Common preservation techniques include filtration to remove particulates, refrigeration at 4°C to slow down microbial activity, and storage in the dark to prevent photochemical reactions. Chemical preservation is often necessary, and the choice of preservative can depend on the analytical technique to be used. tudublin.ie For analysis by HPLC-ICP-MS, the addition of ethylenediaminetetraacetic acid (EDTA) and acetic acid is often recommended. tudublin.ie Acidification with hydrochloric acid (HCl) is another common preservation method. tudublin.ie
For soil and sediment samples , the extraction of arsenic species without altering their form is a significant challenge. Various extraction solutions have been investigated, including phosphate (B84403) solutions, which can compete with arsenate for adsorption sites, and ammonium oxalate. Microwave-assisted extraction has been shown to be an efficient method for extracting arsenic species from soils. sensebig.com The choice of extractant and extraction conditions must be carefully optimized for different soil and sediment types to ensure accurate speciation results.
Development of Certified Reference Materials for Arsenate(2-), trioxo- Speciation
The accurate quantification of arsenic species, including arsenate(2-), trioxo- (hereafter referred to as arsenate), is critical for assessing environmental contamination and human exposure. However, arsenic speciation analysis is complex and prone to discrepancies due to challenges in extraction efficiency, chromatographic recovery, species interconversion, and matrix effects. To address these challenges and ensure the quality control of analytical data, matrix-certified reference materials (CRMs) are indispensable tools.
The development of CRMs for arsenic speciation has focused on various matrices relevant to environmental and biological monitoring. A significant challenge has been the limited availability of CRMs, especially for matrices other than plant materials. In the absence of certified values, data published in peer-reviewed literature for certain CRMs often serve as informational benchmarks.
Collaborative international efforts have been undertaken to improve the accuracy of arsenic speciation. One such study involved an inter-laboratory comparison focusing on the quantification of toxic arsenic species in seven different biological materials, including plant, marine, and terrestrial tissues. Participating laboratories analyzed these materials using both a standardized extraction method and their own in-house protocols to identify sources of discrepancy in quantification.
Specific CRMs have been developed to aid in the validation of analytical methods. For instance, the National Metrology Institute of Japan (NMIJ) developed an arsenate [As(V)] solution reference material, NMIJ CRM 7912-a. researchgate.net This was prepared by oxidizing high-purity As(2)O(3) to As(V) in a nitric acid solution. The certified value of (99.53 +/- 1.67) mg kg⁻¹ was established using four independent analytical techniques. researchgate.net
In the realm of biological monitoring, CRMs for arsenic species in human urine have been created. The National Institute for Environmental Studies (NIES) in Japan developed NIES CRM No. 18, the first human urine CRM for arsenic speciation, providing certified values for arsenobetaine (B179536) and dimethylarsinic acid. nih.govresearchgate.net Similarly, the National Institute of Standards and Technology (NIST) in the United States, in collaboration with the Centers for Disease Control and Prevention (CDC), developed SRM 3669, a CRM for arsenic species in frozen human urine at elevated levels. nist.gov
For environmental matrices, efforts have been made to create CRMs for groundwater. Five reference materials for arsenic speciation were developed from water collected in regions of China with high natural arsenic backgrounds. ykcs.ac.cn These materials underwent a multi-laboratory collaborative analysis to establish certified values for total arsenic, As(III), and As(V), confirming their homogeneity and stability. ykcs.ac.cn Marine-based CRMs, such as DORM-2 (dogfish muscle) and TORT-2 (lobster hepatopancreas), are also utilized, though data for minor species like arsenate can show variability between studies. researchgate.netdss.go.th
Table 1: Examples of Certified Reference Materials for Arsenic Speciation
| CRM ID | Matrix | Certified/Target Species | Issuing Body/Developer |
| NMIJ CRM 7912-a | Acid Solution | Arsenate [As(V)] | National Metrology Institute of Japan (NMIJ) researchgate.net |
| SRM 3669 | Human Urine (frozen) | Arsenic Species (elevated levels) | National Institute of Standards and Technology (NIST) / Centers for Disease Control and Prevention (CDC) nist.gov |
| NIES CRM No. 18 | Human Urine (freeze-dried) | Arsenobetaine, Dimethylarsinic acid | National Institute for Environmental Studies (NIES), Japan nih.gov |
| Groundwater RMs | Groundwater | As(III), As(V), Total As | National Research Center for Geoanalysis, China ykcs.ac.cn |
| DORM-2 / TORT-2 | Marine Tissue | Total Arsenic (species values are informational) | National Research Council of Canada researchgate.netdss.go.th |
Field-Deployable Speciation Methods for Arsenate(2-), trioxo-
The instability of arsenic species during transport from the field to the laboratory necessitates the development of on-site, field-deployable speciation methods. nih.gov These methods aim to provide rapid, cost-effective, and reliable data for environmental monitoring and risk assessment.
A common approach for field speciation involves the use of solid-phase extraction (SPE) cartridges that selectively retain different arsenic species. researchgate.net One such method, developed for water analysis, uses a series of cartridges to separate arsenite (As(III)) from arsenate (As(V)). nih.govclu-in.org Typically, a strong anion exchange resin is used to retain the anionic arsenate, while the neutral arsenite passes through. clu-in.org The separated species can then be stabilized in the cartridges for later elution and analysis in a laboratory, or in some cases, quantified in the field. nih.gov This cartridge-based system has been shown to achieve good recoveries (78–112%) and precision for the four primary arsenic species of concern in drinking water. nih.gov
Commercially available field test kits offer a simplified approach for on-site arsenic speciation. resintech.comvitasalus.net Many of these kits are based on the Gutzeit method, where arsenic is converted to arsine gas (AsH₃), which then reacts with a chemical indicator (often mercury bromide) on a test strip to produce a color change. researchgate.netbarc.gov.in The intensity of the color corresponds to the arsenic concentration. barc.gov.in To speciate, these kits often include a filtration or separation step to isolate arsenate from arsenite before the arsine generation step. resintech.com For example, some kits use an ion exchange resin in a syringe-filter format to separate the species prior to analysis. resintech.com
Other field methods have been developed for specific matrices. For instance, a rapid screening method for inorganic arsenic (including arsenate) in seaweed involves a simple acid extraction followed by selective volatilization of arsine and chemo-trapping on a filter paper. researchgate.net This method can be conducted within an hour and has shown good comparability with laboratory-based HPLC-ICP-MS analysis. researchgate.net
Another field-friendly technique involves a two-step process for water samples. First, the inherent arsenate concentration is measured. Subsequently, an oxidizing agent, such as potassium permanganate (B83412), is added to the sample to convert all arsenite to arsenate. oup.com A second measurement then determines the total inorganic arsenic concentration, and the arsenite level is calculated by the difference. oup.com
These field methods provide crucial tools for rapid screening and monitoring, helping to identify contaminated water sources and guide further laboratory analysis. researchgate.netbarc.gov.in
Table 2: Comparison of Field-Deployable Speciation Methods for Arsenate
| Method Type | Principle of Separation/Detection | Common Matrix | Advantages | Limitations |
| Solid-Phase Extraction (SPE) Cartridges | Selective retention of anionic arsenate on an ion exchange resin; arsenite passes through. nih.govclu-in.org | Water | Good species stability post-separation, high accuracy and precision. nih.gov | Requires subsequent lab analysis for quantification; potential for cartridge capacity to be exceeded. nih.gov |
| Colorimetric Field Kits (Gutzeit-based) | Conversion of arsenic to arsine gas, which reacts with a chemical on a test strip to produce a color. researchgate.netbarc.gov.in | Water | Rapid, inexpensive, easy to use for screening. barc.gov.in | Potential for interferences, lower accuracy at low concentrations, generation of toxic arsine gas. researchgate.net |
| Oxidation-Based Method | Measurement of arsenate, followed by oxidation of arsenite to arsenate and a second measurement of total inorganic arsenic. oup.com | Water | Simple, avoids complex separation columns. oup.com | Indirect measurement of arsenite, potential for incomplete oxidation. |
| Extraction & Volatilization | Acid extraction followed by selective volatilization of arsine and chemo-trapping on a filter. researchgate.net | Seaweed | Rapid ( | |
| <1 hour), suitable for on-site screening of specific matrices. researchgate.net | Method optimized for a specific matrix, may require validation for others. |
Remediation and Treatment Research for Arsenate 2 , Trioxo
Adsorption-Based Technologies for Arsenate(2-), trioxo- Removal
Adsorption is a widely utilized and cost-effective method for the removal of arsenate(2-), trioxo- from water. mdpi.com This process involves the accumulation of the arsenate ions onto the surface of a solid adsorbent material. The efficiency of this technology hinges on the development of highly effective adsorbent materials.
Significant research has been dedicated to creating new adsorbent materials with high affinity and capacity for arsenate(2-), trioxo-. These materials often feature large surface areas and specific functional groups that facilitate the binding of arsenate ions.
Metal Oxides : Iron and aluminum oxides are particularly effective due to their strong affinity for arsenate. scispace.com Iron oxide-based adsorbents, such as those combined with activated carbon in magnetic composites, have demonstrated removal percentages exceeding 95% under optimal conditions. nih.gov Titanium (hydr)oxide (THO) impregnated into activated carbon has also shown high performance, with arsenic loadings reaching up to 31 mg As/mg Ti. nih.gov Other promising materials include mixed TiO(2)-Fe(2)O(3) bi-composites and iron-zirconium oxide modified biochar. nih.govresearchgate.net
Graphene-Based Composites : Graphene oxide, when incorporated into nanocomposites with materials like chitosan (B1678972) and metal-organic frameworks (MOFs), creates adsorbents with very high capacities for arsenic removal. nih.gov For instance, a Zn-BDC@chitosan/graphene oxide nanocomposite has shown superior adsorption capabilities. nih.gov
Zeolites : Naturally occurring zeolites, such as clinoptilolite and chabazite (B1143428), can be modified with iron to enhance their arsenate removal capabilities. researchgate.net Iron-treated chabazite can remove approximately 50% of arsenate from aqueous solutions. researchgate.net
Activated Carbon : While standard activated carbon is not highly effective on its own, its performance is significantly improved when impregnated with metal oxides like iron oxide or titanium (hydr)oxide. nih.govnih.gov These composites combine the high surface area of activated carbon with the strong affinity of metal oxides for arsenate. nih.gov An iron oxide/activated carbon magnetic composite can be easily recovered from water using a magnetic field, offering a practical advantage for treatment processes. nih.gov
Below is an interactive data table summarizing the performance of various novel adsorbent materials for arsenate removal.
The binding of arsenate(2-), trioxo- to adsorbent surfaces occurs through several mechanisms, primarily involving the formation of surface complexes. The primary mechanism for arsenate removal by materials like amorphous THO and other iron-based adsorbents is inner-sphere complexation. mdpi.comnih.gov This involves a direct chemical bond between the arsenate ion and the adsorbent surface, often through oxygen bridging where the arsenate ion shares oxygen atoms with the metal atoms (e.g., iron, titanium) on the surface. nih.govmdpi.com
Studies using techniques like Fourier-transform infrared (FTIR) spectroscopy have confirmed that arsenate can form protonated bidentate surface complexes on materials like red soil, which is rich in iron oxides. mdpi.com The process is often described by kinetic models, with the pseudo-second-order model frequently providing the best fit for experimental data, suggesting that chemisorption is the rate-limiting step. nih.govresearchgate.net
Desorption, the release of adsorbed arsenate, can be induced by changing conditions such as pH or by introducing a solution with a high concentration of competing ions. For instance, a cube-shaped sponge loaded with superparamagnetic iron oxide nanoparticles could be regenerated by washing it with a sodium hydroxide (B78521) solution to desorb the arsenic. uab.cat
The efficiency of arsenate(2-), trioxo- adsorption can be significantly impacted by the presence of other anions in the water, which compete for the same binding sites on the adsorbent surface.
Phosphate (B84403) : Due to its similar chemical structure to arsenate, phosphate is a major competitor for adsorption sites. researchgate.netusda.govresearchgate.net The presence of phosphate can significantly reduce the adsorption of arsenate on various materials, including ferrihydrite, iron oxides, and aluminum oxides. scispace.comresearchgate.net The competitive effect of phosphate on arsenate adsorption is often more pronounced at higher pH levels. researchgate.net
Sulfate (B86663) : The effect of sulfate on arsenate adsorption is generally less significant than that of phosphate. nih.gov On some materials, like iron oxide/activated carbon magnetic composites, sulfate has been shown to have almost no effect on arsenate adsorption. nih.gov However, on other adsorbents, such as alumina (B75360) and hydrous ferric oxide, high concentrations of sulfate can reduce arsenate removal, though to a lesser degree than phosphate. scispace.com
Silicate (B1173343) : Silicate has also been identified as an anion that can cause a notable decrease in arsenate removal percentages, competing with arsenate for binding sites on adsorbents like iron oxide composites. scispace.comnih.gov
Biological Remediation Approaches for Arsenate(2-), trioxo-
Biological remediation, or bioremediation, utilizes living organisms such as microbes and plants to remove or detoxify pollutants like arsenate(2-), trioxo-. These approaches are often considered more sustainable and environmentally friendly than conventional physicochemical methods. nih.gov
Microorganisms play a crucial role in the biogeochemical cycling of arsenic through various transformation processes. nih.gov These microbial activities can be harnessed for bioremediation.
Microbial Oxidation : Many bacteria can oxidize the more toxic and mobile arsenite (As(III)) to the less toxic and less mobile arsenate (As(V)). nih.govnih.gov This process, carried out by arsenite-oxidizing bacteria, is considered a detoxification strategy and can facilitate the subsequent removal of arsenate from water through adsorption or co-precipitation. nih.govhawaii.edu The enzyme responsible for this is arsenite oxidase. nih.gov Strains like Achromobacter xylosoxidans BHW-15 have been shown to effectively convert arsenite to arsenate. nih.gov
Microbial Reduction : Conversely, some microorganisms can reduce arsenate to arsenite. nih.gov While this increases toxicity, this process is a key part of the arsenic resistance mechanism in many microbes. hawaii.edu The arsenate that enters a microbial cell is often reduced to arsenite by an arsenate reductase enzyme before being actively pumped out of the cell. nih.govhawaii.edu In some anoxic environments, certain bacteria can use arsenate as a terminal electron acceptor for respiration, a process known as dissimilatory arsenate reduction. nih.gov
The table below provides examples of microorganisms involved in arsenic transformation.
Phytoremediation is a green technology that uses plants to remove pollutants from soil and water. mdpi.com Certain plants, known as hyperaccumulators, can absorb and tolerate high concentrations of toxic elements like arsenic.
Uptake and Translocation : Plants primarily absorb arsenate from the soil and water through their phosphate transport systems, as arsenate is an analog of phosphate. nih.govtaylorfrancis.com Once inside the plant roots, a significant portion of the arsenate is rapidly reduced to arsenite. nih.gov This arsenite is then the predominant form of arsenic found in the roots and transported to the shoots via the xylem. nih.gov
Hyperaccumulation : The fern Pteris vittata is a well-known arsenic hyperaccumulator. nih.govepa.gov It can accumulate arsenic in its fronds to levels up to 100 times the concentration in the underlying soil. epa.gov This ability makes it a prime candidate for phytoextraction, a process where contaminants are removed from the soil by harvesting the plant biomass in which they have accumulated. epa.gov
Sequestration : After being reduced to arsenite in the plant cells, the arsenic is often detoxified by complexing with thiol-rich peptides like phytochelatins and then sequestered into vacuoles, primarily in the fronds. This process isolates the toxic element from sensitive metabolic processes within the plant. Research has shown that some of the arsenite produced in the roots can also be actively pumped back out into the surrounding medium. nih.gov
Novel Chemical and Physical Treatment Strategies for Arsenate(2-), trioxo-
The remediation of water sources contaminated with arsenate(2-), trioxo- (hereafter referred to as arsenate) has driven significant research into innovative and effective treatment technologies. These novel chemical and physical strategies aim to overcome the limitations of traditional methods, offering higher efficiency, greater cost-effectiveness, and improved environmental compatibility. This section explores several promising approaches, including electrochemical remediation, membrane separation, advanced oxidation/reduction processes, and solidification/stabilization techniques.
Electrochemical Remediation Methods
Electrochemical methods for arsenate removal are gaining attention due to their high efficiency, potential for automation, and reduced sludge production compared to conventional techniques. tandfonline.com These processes utilize electrical currents to drive chemical reactions that facilitate the removal of contaminants. Key electrochemical methods for arsenate remediation include electrocoagulation, capacitive deionization, and anodic oxidation.
Electrocoagulation (EC) is a process where a sacrificial anode, typically made of iron or aluminum, corrodes to produce metal hydroxides. These hydroxides act as coagulants, adsorbing arsenate from the water. The arsenate-laden flocs can then be removed by sedimentation and filtration. Research has demonstrated that EC can achieve arsenate removal efficiencies exceeding 90%. tandfonline.com The effectiveness of EC is influenced by factors such as electrode material, current density, pH, and the initial concentration of arsenate.
Capacitive Deionization (CDI) is an electrochemical method that removes ions from water by applying a voltage across two porous electrodes. Ions, including arsenate, are adsorbed onto the surface of the electrodes. When the electrodes are saturated, the polarity can be reversed to release the ions in a concentrated brine stream. CDI is particularly suitable for treating water with low concentrations of arsenate. tandfonline.com
Anodic Oxidation , another electrochemical technique, involves the direct or indirect oxidation of substances at the anode. While this process is more critical for the conversion of the more mobile and toxic arsenite (As(III)) to arsenate (As(V)), it can be coupled with other removal processes like electrocoagulation to achieve comprehensive arsenic removal. tandfonline.commdpi.com
The following table summarizes the performance of various electrochemical remediation methods for arsenic removal.
| Electrochemical Method | Typical Removal Efficiency | Key Advantages | Limitations |
| Electrocoagulation (EC) | >90% for total arsenic tandfonline.com | High efficiency, less sludge production tandfonline.com | Sacrificial electrode consumption |
| Capacitive Deionization (CDI) | ~45% for arsenate at higher concentrations tandfonline.com | Low energy consumption for low salinity water | Best suited for low contaminant concentrations tandfonline.com |
| Anodic Oxidation | Used for As(III) to As(V) conversion mdpi.com | Facilitates subsequent removal processes mdpi.com | Primarily a transformation, not a removal method |
Membrane Separation Technologies
Membrane separation technologies utilize semi-permeable membranes to physically separate arsenate from water. These pressure-driven processes are highly effective and can be categorized based on the pore size of the membrane and the operating pressure. ijert.org The primary membrane technologies for arsenate removal are reverse osmosis (RO), nanofiltration (NF), ultrafiltration (UF), and microfiltration (MF).
Reverse Osmosis (RO) and Nanofiltration (NF) are high-pressure membrane processes capable of removing a wide range of dissolved contaminants, including arsenate. ijert.orgresearchgate.net RO membranes have the smallest pores and can reject most dissolved ions, while NF membranes have slightly larger pores and are effective at removing divalent ions like arsenate. nih.gov Studies have shown that NF can achieve arsenate removal efficiencies of over 98%. researchgate.net
Ultrafiltration (UF) and Microfiltration (MF) are lower-pressure membrane processes with larger pore sizes. ijert.org On their own, UF and MF are not effective at removing dissolved arsenate. However, they can be used in hybrid processes. For instance, MF can be combined with coagulation/flocculation, where arsenate is first adsorbed onto larger particles that are then removed by the membrane. ijert.orgcnr.it Micellar-enhanced ultrafiltration (MEUF) is another hybrid approach where surfactants are used to form micelles that bind to arsenate, allowing for their removal by UF membranes. ijert.org
The table below compares different membrane separation technologies for arsenate removal.
| Membrane Technology | Operating Principle | Arsenate Removal Efficiency | Considerations |
| Reverse Osmosis (RO) | High-pressure, size exclusion ijert.org | High | High energy consumption, produces brine concentrate nih.gov |
| Nanofiltration (NF) | High-pressure, size exclusion and Donnan exclusion ijert.org | >98% researchgate.net | Effective for divalent ions, lower pressure than RO nih.gov |
| Ultrafiltration (UF) | Low-pressure, size exclusion ijert.org | Low (used in hybrid systems) | Requires pre-treatment (e.g., MEUF) for dissolved arsenate ijert.org |
| Microfiltration (MF) | Low-pressure, size exclusion ijert.org | Low (used in hybrid systems) | Often coupled with coagulation to remove arsenate-laden particles cnr.it |
Advanced Oxidation/Reduction Processes for Arsenate(2-), trioxo- Transformation
Advanced Oxidation Processes (AOPs) and reduction processes are primarily focused on altering the oxidation state of arsenic, which is a critical pretreatment step for enhancing the efficiency of subsequent removal technologies. The most common application is the oxidation of arsenite (As(III)) to arsenate (As(V)), as arsenate is less mobile and more readily removed by methods like adsorption and coagulation. pinnacleozone.comwwdmag.com
Common oxidants used for this transformation include ozone (O₃), chlorine (Cl₂), and permanganate (B83412) (KMnO₄). wwdmag.com Ozone is a powerful and fast-acting oxidant that converts arsenite to arsenate without producing harmful byproducts. pinnacleozone.com Advanced oxidation methods can also utilize ultraviolet (UV) light in combination with a photo-absorber, such as iron salts or sulfite, to generate highly reactive radicals that facilitate the oxidation of arsenite. nih.govresearchgate.net
While the focus is often on oxidation, reduction processes can also play a role in specific remediation scenarios. For instance, in some bioelectrochemical systems, arsenate can be reduced to arsenite, which can then react with sulfide (B99878) to form insoluble arsenic sulfide precipitates. nih.gov However, in the context of preparing arsenic for removal from drinking water, oxidation is the more prevalent strategy.
The following table provides an overview of different oxidants used for the transformation of arsenite to arsenate.
| Oxidant/Process | Key Features | Efficiency |
| Ozone (O₃) | Rapid reaction kinetics, no harmful residuals pinnacleozone.com | Complete oxidation in seconds wwdmag.com |
| Chlorine (Cl₂) | Widely available and cost-effective | Effective, but can form disinfection byproducts |
| Permanganate (KMnO₄) | Strong oxidant | Rapidly oxidizes arsenite to arsenate kwrwater.nl |
| UV/Iron Salts | Utilizes UV light and a photo-absorber nih.gov | Effective for arsenic removal in specific applications nih.gov |
Solidification/Stabilization Techniques for Arsenate(2-), trioxo-
Solidification/Stabilization (S/S) is a remediation technology used to immobilize hazardous contaminants within a solid matrix, thereby reducing their mobility and leachability. nih.gov This technique is particularly applicable to the treatment of arsenic-containing soils, sludges, and solid wastes. The most common S/S methods for arsenate involve the use of cementitious binders like Portland cement, often in conjunction with additives such as fly ash. nih.gov
The mechanism of immobilization in cement-based S/S involves both physical encapsulation and chemical reactions. Arsenate can react with calcium from the cement to form stable and low-solubility calcium arsenate compounds, such as Ca₃(AsO₄)₂. tandfonline.comacs.org The formation of these compounds is a key factor in reducing the leachability of arsenic from the solidified waste. The final solidified mass is a monolithic block with low permeability, which further restricts the migration of arsenate into the environment. tandfonline.com
Research has shown that the effectiveness of S/S depends on the specific form of arsenic and the composition of the binder. For example, the leachability of arsenic from a solidified matrix can vary significantly depending on the initial arsenic compound. tandfonline.com The addition of materials like fly ash and calcium hydroxide can enhance the formation of stable mineral phases, further reducing arsenic leaching. nih.gov More recently, the use of alkaline activated slag has been investigated as an environmentally friendly alternative to traditional cement for the stabilization of arsenic-contaminated soils. nih.gov
The table below highlights key aspects of solidification/stabilization techniques for arsenate.
| S/S Binder | Immobilization Mechanism | Key Findings |
| Portland Cement | Physical encapsulation, formation of calcium arsenates tandfonline.comacs.org | Leachability is dependent on the specific arsenic compound tandfonline.com |
| Portland Cement with Fly Ash | Enhanced formation of stable mineral phases nih.gov | Can lead to lower arsenic leaching compared to cement alone nih.gov |
| Alkaline Activated Slag | Formation of stable aluminosilicate (B74896) and calcium silicate hydrate (B1144303) gels nih.gov | Shows significant reduction in arsenic leachability and increased strength nih.gov |
Theoretical and Computational Research on Arsenate 2 , Trioxo
Quantum Chemical Studies of Arsenate(2-), trioxo-
Quantum chemical studies utilize the principles of quantum mechanics to model and understand the behavior of electrons and nuclei in molecules. These methods are fundamental to predicting the intrinsic properties of species like the arsenite ion.
Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure and reactivity of arsenic-containing compounds. youtube.commdpi.com DFT calculations are used to model geometries, reaction energies, and transition states, providing a quantitative understanding of chemical processes.
Studies have successfully used DFT to model the inner-sphere complex geometries of arsenic oxoanions adsorbing onto mineral surfaces, such as alumina (B75360). mdpi.com These calculations can determine the favorability of different binding configurations, such as bidentate binuclear versus bidentate mononuclear complexes, by comparing their reaction energies. mdpi.com For instance, DFT results have shown that bidentate binuclear configurations are often more energetically favorable, though the ideal tetrahedral geometry of the arsenic atom can be distorted by steric factors at the mineral-water interface. mdpi.com
DFT is also instrumental in elucidating the reactivity of arsenite with biological molecules. The toxicity of arsenicals is often attributed to their interaction with thiol groups in proteins. DFT calculations have been employed to investigate the energy barriers for various arsenicals reacting with thiols, as well as with alcohol and amine functional groups. nih.gov These studies confirm that the reaction with thiols is energetically more favorable, supporting the paradigm that arsenic–thiol adhesion is a primary mechanism of toxicity. nih.gov The energy barriers calculated for these reactions correlate with the observed toxicity of different arsenic compounds. nih.gov
| Arsenical Species | Energy Barrier (kcal/mol) | Reference |
|---|---|---|
| MMA(III) | 25.4 | nih.gov |
| Arsenite (As(III)) | 27.7 | nih.gov |
| Arsenate (As(V)) | 32.8 | nih.gov |
| DMA(V) | 36.2 | nih.gov |
| MMA(V) | 38.3 | nih.gov |
The analysis of electronic structure and chemical bonding provides deep insight into the stability and reactivity of a molecule. For an ion like arsenate(2-), trioxo-, this involves examining its molecular orbitals, charge distribution, and the nature of its chemical bonds. While specific studies on the AsO₃²⁻ ion are not abundant, the methodologies are well-established from computational studies of analogous oxoanions like selenates. uctm.edu
A typical analysis involves several key components:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. uctm.edu
Natural Bond Orbital (NBO) Analysis : NBO analysis is used to study charge transfer, donor-acceptor interactions, and intramolecular interactions. uctm.edu It provides a picture of the bonding in terms of localized electron-pair bonds and lone pairs.
Molecular Electrostatic Potential (MEP) Surface : The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. It is used to predict reactive sites for electrophilic and nucleophilic attack, identifying regions of negative potential (rich in electrons) and positive potential (electron-poor). uctm.edu
Atoms in Molecules (AIM) Theory : AIM theory analyzes the topology of the electron density to define atoms and the nature of the chemical bonds between them (e.g., ionic, covalent, charge transfer). uctm.edu
For a related double salt, dicesium nickel selenate (B1209512) tetrahydrate, DFT calculations have been used to thoroughly characterize its electronic structure, revealing the nature of metal-oxygen bonds and intermolecular interactions that define the crystal structure. uctm.edu A similar computational approach applied to the arsenate(2-), trioxo- ion would elucidate the charge distribution on the arsenic and oxygen atoms and the covalent and ionic character of the As-O bonds.
Molecular Modeling and Simulation of Arsenate(2-), trioxo-
While quantum chemical methods are excellent for studying individual molecules or small clusters, molecular modeling and simulation techniques are used to investigate the behavior of molecules in larger systems, such as in solution or at interfaces with solid materials or biological macromolecules.
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. MD has been used to study the interaction of arsenite and arsenate with various environments. For example, simulations have been performed to capture the conformational behavior of arsenic species when bound to enzymes, running for timescales of 100 nanoseconds to analyze the stability of the protein-ligand complex. nih.govacs.org
These simulations can provide detailed information on:
Solvation Structure : How water molecules arrange around the arsenite ion in aqueous solution.
Adsorption at Interfaces : The dynamics and preferred binding geometries of arsenite at mineral surfaces or within the active sites of proteins. acs.org
System Energy : Post-simulation analyses can calculate the potential energy of the system, offering insights into the stability of different configurations. For instance, the average potential energy for arsenate and arsenite complexes with enzymes like arsenate reductase has been calculated from MD trajectories. nih.gov
| Complex | Average Potential Energy (kcal/mol) | Reference |
|---|---|---|
| Arsenate Reductase – Arsenate (ART) | -68,204.655 | nih.gov |
| Arsenate Reductase – Arsenite (AST) | -67,278.740 | nih.gov |
| Laccase – Arsenate (ART) | -123,612.351 | nih.gov |
| Laccase – Arsenite (AST) | -122,694.773 | nih.gov |
A critical component of classical MD simulations is the force field, a set of equations and parameters that defines the potential energy of the system. j-octa.comuiuc.edu Standard force fields like CHARMM, AMBER, and OPLS often lack parameters for less common elements like arsenic. researchgate.netnih.gov Therefore, a significant area of computational research is the development and parameterization of force fields for arsenic-containing species. ethz.ch
The process of parameterizing arsenic for simulations can involve:
Using Universal Force Fields (UFF) : These force fields contain parameters for most elements in the periodic table, offering a starting point when specific parameters are unavailable. researchgate.net
Adopting Existing Approaches : Methods like the OPLS (Optimized Potentials for Liquid Simulations) approach can be used, where parameters for non-bonded interactions (Lennard-Jones) are chosen to reproduce experimental properties like the density and heat of vaporization of relevant liquids. researchgate.net In some studies, the integrated OPLS3 force field has been successfully used in simulations of arsenic-protein complexes. nih.gov
Quantum Mechanical Derivation : A more rigorous approach involves using quantum mechanics (typically DFT) to calculate properties such as molecular geometries, vibrational frequencies, and interaction energies with other molecules (e.g., water). These QM-derived data are then used to fit the bonded (bond, angle, dihedral) and non-bonded (electrostatic charges, van der Waals) parameters of the classical force field. nih.gov
Specialized tools and tutorials exist to guide researchers in developing parameters for metal ions like arsenic for use in major simulation packages. researchgate.net
Reaction Mechanism Elucidation for Arsenate(2-), trioxo- Transformations
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, researchers can map out the entire reaction coordinate and determine the most likely mechanism.
DFT calculations have been instrumental in clarifying the mechanisms of key transformations involving arsenite (As(III)). One such transformation is the biological methylation of arsenic, a process catalyzed by enzymes like As(III) S-adenosylmethionine methyltransferase. Computational studies have detailed a two-step mechanism for the initial methylation:
Sₙ2-type Methyl Transfer : The methyl group is transferred from S-adenosyl methionine (SAM) to the active-site-bound As(III). This proceeds via an Sₙ2-type reaction, forming a monomethylated As(V) intermediate. nih.gov
Reduction : The As(V) intermediate is then reduced back to As(III) through the formation of a disulfide bond between cysteine residues in the enzyme's active site. nih.gov
Using a DFT cluster model, the Gibbs activation energy for the methyl transfer step in the wild-type enzyme was calculated to be 107.4 kJ mol⁻¹, a value consistent with typical enzymatic reactions. nih.gov
Similarly, DFT has been used to map the reaction energy profiles for arsenite's reaction with thiols. nih.gov These calculations identify the transition state structures, which often involve a proton transfer coupled with the departure of a leaving group, and determine the corresponding energy barriers that govern the reaction rate. nih.gov
Computational Studies of Redox Pathways Involving Arsenate(2-), trioxo-
Theoretical and computational chemistry provides powerful tools to investigate the complex redox behavior of arsenic species, including arsenate(2-), trioxo- (AsO₃²⁻). While specific computational studies focusing exclusively on the redox pathways of AsO₃²⁻ are not extensively detailed in the available literature, the principles and methodologies applied to the broader class of arsenic oxoanions, namely arsenite (As(III)) and arsenate (As(V)), are directly applicable. These studies primarily utilize quantum mechanical calculations, such as Density Functional Theory (DFT), to elucidate the electronic structure, reaction mechanisms, and thermodynamic and kinetic parameters of redox transformations.
The redox chemistry of arsenic is of significant environmental and biological interest, as its mobility and toxicity are highly dependent on its oxidation state. acs.orgnih.gov Computational models are employed to understand the transformation between As(III) and As(V) species. For instance, the oxidation of arsenite to arsenate is a critical process that can be mediated by various oxidants, including those found in natural systems like manganese oxides and semiquinone radicals. acs.orgnih.govudel.edu Computational studies can model the interaction of arsenite species with these oxidants at the atomic level, revealing details of the electron transfer process. These models can predict reaction pathways and the energetic barriers associated with them.
In the context of AsO₃²⁻, computational studies would typically investigate its oxidation to an arsenate(V) species. This would involve calculating the change in Gibbs free energy for the reaction to determine its thermodynamic feasibility. The mechanism of such a reaction, including the formation of any intermediate species, can also be mapped out. For example, in the presence of an oxidant, the calculations would model the transfer of electrons from the As(III) center in AsO₃²⁻, leading to a change in its geometry and electronic configuration as it transforms into an As(V) species.
Furthermore, the influence of environmental factors such as pH and the presence of mineral surfaces on the redox potential of arsenic species can be computationally explored. acs.orgnih.govresearchgate.net For example, DFT calculations can be used to study the adsorption of arsenite and arsenate species onto mineral surfaces like goethite (α-FeOOH), which can significantly alter their reactivity. epa.gov The Pourbaix diagram (Eh-pH diagram) for aqueous arsenic species, which can be constructed using thermodynamic data derived from computations, is a valuable tool for predicting the dominant arsenic species under various environmental conditions. researchgate.net
The table below summarizes some of the computational approaches used to study the redox chemistry of arsenic species, which are applicable to the investigation of arsenate(2-), trioxo-.
| Computational Method | Application in Arsenic Redox Studies | Key Findings from Broader Arsenic Chemistry |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and activation barriers for redox reactions. | Provides insights into the mechanisms of arsenite oxidation and arsenate reduction; helps in understanding the role of catalysts and mineral surfaces. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of redox reactions in complex environments, such as in the active sites of enzymes. | Can elucidate the role of biological macromolecules in arsenic metabolism and redox transformations. |
| Ab initio methods | High-accuracy calculations of molecular properties and reaction energetics. | Used for benchmarking DFT results and for studying small, well-defined systems. |
| Thermodynamic Modeling | Construction of Eh-pH diagrams based on calculated Gibbs free energies. | Predicts the stability of different arsenic species as a function of redox potential and pH. researchgate.net |
Predicting Protonation States and pKa Values for Arsenate(2-), trioxo-
The protonation state of an ion in solution is a critical determinant of its chemical behavior, including its reactivity and solubility. The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For arsenate(2-), trioxo- (AsO₃²⁻), the relevant protonation equilibrium would be its reaction with a proton to form HAsO₃⁻. Computational chemistry offers a suite of methods to predict the pKa values of molecules and ions, which can be applied to arsenate species.
The prediction of pKa values through computational methods is a challenging task, as it requires an accurate calculation of the Gibbs free energy of dissociation in solution. This involves accounting for the electronic structure of the species in both the gas phase and in solution, as well as the solvation energies of all species involved in the protonation-deprotonation equilibrium. kyushu-u.ac.jp Various computational strategies have been developed to tackle this challenge, ranging from high-level quantum mechanical calculations to more efficient semi-empirical and machine learning approaches. optibrium.comrowansci.comnih.gov
A common approach for pKa prediction involves the use of thermodynamic cycles, which break down the dissociation process into a series of steps that are more amenable to calculation. For example, the free energy of dissociation in solution can be related to the gas-phase acidity and the solvation free energies of the acid, its conjugate base, and the proton. Quantum mechanical methods, particularly DFT, are widely used to calculate the gas-phase energies, while solvation models are employed to estimate the effect of the solvent. kyushu-u.ac.jp
The accuracy of pKa predictions is highly sensitive to the chosen computational method, including the level of theory, basis set, and the solvation model. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are frequently used to approximate the effect of the solvent. nih.gov For more complex systems, explicit solvent models, where individual solvent molecules are included in the calculation, may be necessary to capture specific solute-solvent interactions like hydrogen bonding. kyushu-u.ac.jp
Recent advancements in the field have also seen the development of machine learning models trained on large datasets of experimental pKa values. optibrium.comresearchgate.net These models can provide rapid and often accurate pKa predictions, sometimes in combination with quantum mechanical descriptors.
The table below outlines several computational methods that can be used for the prediction of the pKa value associated with the protonation of arsenate(2-), trioxo-.
| Method | Description | Strengths | Limitations |
| Direct Method | The pKa is calculated directly from the computed free energy change of the dissociation reaction in solution. | Conceptually straightforward. | Highly dependent on the accuracy of the solvation model, particularly for ions. |
| Isodesmic Reaction Method | The pKa of the target molecule is calculated relative to a reference compound with a known experimental pKa. | Can benefit from the cancellation of systematic errors in the calculations. nih.gov | The choice of a suitable reference compound is crucial for accuracy. |
| Quantum Mechanics/Machine Learning (QM/ML) | Machine learning models are trained on data from quantum mechanical calculations and experimental pKa values. | Can provide fast and accurate predictions for a wide range of compounds. optibrium.comrowansci.comresearchgate.net | The accuracy is dependent on the quality and diversity of the training data. |
| Semi-empirical Quantum Chemical Methods | Approximate quantum mechanical methods that use parameters derived from experimental data. | Computationally less expensive than ab initio or DFT methods, allowing for the study of larger systems. nih.gov | Generally less accurate than higher-level methods. |
Interactions of Arsenate 2 , Trioxo with Environmental Matrices
Mineral-Surface Interactions of Arsenate(2-), trioxo-
The surfaces of minerals, particularly metal (hydro)oxides, are primary sinks for arsenate(2-), trioxo- in soils, sediments, and aquifers. The nature of these interactions dictates the sequestration and potential remobilization of this contaminant.
Arsenate(2-), trioxo- strongly adsorbs to the surfaces of iron (Fe), aluminum (Al), and manganese (Mn) (hydro)oxides through the formation of inner-sphere surface complexes. nih.gov This type of complexation involves a direct bond between the arsenate ion and the metal cation on the mineral surface, leading to strong retention.
Iron (Hydro)oxides: Minerals such as goethite (α-FeOOH), hematite (B75146) (α-Fe2O3), and ferrihydrite are highly effective at sequestering arsenate. Spectroscopic studies and density functional theory calculations have shown that arsenate primarily forms bidentate, corner-sharing complexes with FeO6 polyhedra on the surfaces of these minerals. geologyscience.ru This means a single arsenate tetrahedron bonds to two adjacent iron octahedra on the mineral surface. While bidentate edge-sharing and monodentate corner-sharing complexes are theoretically possible, the bidentate corner-sharing complex is energetically more favored. geologyscience.ru
Manganese Oxides: Manganese oxides can also adsorb arsenate. Furthermore, they play a crucial role in arsenic's redox chemistry, capable of oxidizing the more mobile and toxic arsenite (As(III)) to the less mobile arsenate (As(V)), which is then adsorbed. escholarship.org
Fe-Mn Binary Oxides: Composite oxides containing both iron and manganese have demonstrated a higher capacity for arsenate removal compared to pure iron oxyhydroxides. nih.gov This enhanced adsorption is attributed to a larger surface area and pore volume. nih.gov The mechanism involves the formation of inner-sphere surface complexes, confirmed by Zeta potential and Fourier-transform infrared spectroscopy (FTIR) analysis. nih.gov The adsorption process on Fe-Mn binary oxides is endothermic, meaning it is favored at higher temperatures. nih.gov
The table below summarizes the key adsorption mechanisms of arsenate on common metal (hydro)oxides.
| Mineral Type | Primary Adsorption Mechanism | Dominant Surface Complex | Reference |
|---|---|---|---|
| Iron (Hydro)oxides (e.g., Goethite, Hematite) | Inner-sphere complexation | Bidentate, corner-sharing | geologyscience.ru |
| Manganese Oxides (e.g., Birnessite) | Adsorption and Oxidation of As(III) to As(V) | Inner-sphere complexation | escholarship.org |
| Fe-Mn Binary Oxides | Inner-sphere complexation | Inner-sphere surface complexes | nih.gov |
Surface complexation models (SCMs) are chemical models used to describe adsorption at the mineral-water interface. They treat the surface as containing functional groups that can protonate, deprotonate, and form complexes with ions in solution. These models are essential for predicting the extent of arsenate adsorption under varying geochemical conditions such as pH and ionic strength.
Several SCMs have been successfully applied to model arsenate adsorption:
Ligand and Charge Distribution (LCD) Model: This advanced model has been used to accurately predict arsenate adsorption on goethite, even in the presence of competing substances like fulvic and humic acids. nih.govwur.nl
Charge Distribution Multi-Site Complexation (CD-MUSIC) Model: This model has been used to interpret experimental data for arsenate adsorption on various minerals, including nanocrystalline titanium oxide. stevens.edu
Pore Surface Diffusion Model (PSDM): When linked with SCMs, the PSDM can predict the competition and breakthrough of arsenate in continuous-flow systems like packed bed adsorbers. nih.gov
These models can distinguish between different types of surface complexes (e.g., monodentate and bidentate) and quantify their formation constants, providing a detailed understanding of the adsorption process. nih.gov For instance, modeling has helped to elucidate that monodentate surface complexes can be more significant over a wide pH range for arsenate adsorption on certain titania adsorbents. nih.gov
The specific mineralogy of soils and sediments is a critical factor controlling the mobility of arsenate. The presence, abundance, and crystallinity of certain minerals dictate the capacity for arsenic retention.
Primary Sorbents: In many environments, arsenic is primarily associated with iron oxyhydroxides. nih.gov In soils, it can also be bound to secondary minerals like arseniosiderite and pharmacosiderite. nih.govresearchgate.net
Redox Conditions: The stability of these arsenic-bearing minerals is highly dependent on redox conditions. In transitional redox zones, where neither sulfide (B99878) minerals nor iron oxyhydroxides are stable, the reductive dissolution of these minerals can lead to the release of significant amounts of dissolved arsenic into groundwater. nih.govresearchgate.net
Other Minerals: Other minerals, such as gibbsite (an aluminum hydroxide), can also effectively adsorb arsenate. The presence of gibbsite can contribute to low levels of soluble arsenic, as it is more stable than iron oxides under certain anaerobic conditions. usgs.gov
Solubility of Arsenic Phases: The mobility of arsenate is also influenced by the solubility of the specific arsenic minerals present. For example, the presence of more soluble calcium-iron arsenates can lead to higher arsenic bioaccessibility and mobility compared to less soluble phases like scorodite or arsenopyrite (B74077). nih.gov In oxidizing environments, surface waters can become undersaturated with respect to arsenate minerals, promoting their dissolution and increasing dissolved arsenic concentrations. nih.govresearchgate.net
Organic Matter Complexation with Arsenate(2-), trioxo-
Dissolved and solid-phase organic matter, ubiquitous in natural environments, significantly influences the behavior and transport of arsenate.
Dissolved organic matter (DOM) can enhance the mobility of arsenate through several mechanisms:
Competition for Sorption Sites: DOM, particularly its components like humic and fulvic acids, can compete with arsenate for adsorption sites on mineral surfaces. uni-muenster.demdpi.com By adsorbing to iron oxides, alumina (B75360), or kaolinite, DOM can block arsenate from binding, leading to higher concentrations of arsenic in the aqueous phase. uni-muenster.de
Inhibition of Mineral Precipitation: In some systems, DOM can increase arsenic mobility over longer periods by inhibiting the precipitation of secondary iron(III) (hydr)oxides, which are important sinks for arsenic. nih.govosti.gov DOM can decrease the size and growth rates of iron(III) (hydr)oxide nuclei. nih.govosti.gov
Redox-Mediated Mobilization: Under reducing conditions, DOM can serve as a substrate for microbial metabolism. This can lower the redox potential, leading to the reductive dissolution of arsenic-bearing iron oxides and the subsequent release of adsorbed arsenate. mdpi.comresearchgate.net The presence of DOM can also stimulate the microbial reduction of arsenate to the more mobile arsenite. mdpi.com
The impact of DOM on arsenate mobility can be complex. For instance, in the short term, DOM might decrease mobility by inhibiting the oxidative dissolution of arsenic-containing sulfides like arsenopyrite. nih.govosti.gov However, over longer timescales, the competitive and inhibitory effects often dominate, leading to a net increase in arsenic mobility. nih.govosti.gov
Humic and fulvic acids, major components of DOM, can interact with arsenate both in solution and at mineral surfaces.
Direct Complexation: Experimental studies indicate that arsenate can form complexes directly with humic and fulvic acids in water, with a higher affinity observed for arsenate than for arsenite. nih.gov A two-site ligand binding model, incorporating strong and weak binding sites, has been developed to describe this complexation. nih.gov
Competition at Surfaces: The primary mechanism by which humic substances affect arsenate retention on minerals is through competition. Both humic and fulvic acids adsorb to mineral surfaces, leading to the desorption of previously bound arsenate. nih.govwur.nlresearchgate.net
Fulvic vs. Humic Acids: The competition between fulvic acid and arsenate is generally much stronger than that between humic acid and arsenate. nih.govwur.nlresearchgate.net Modeling suggests this is because fulvic acid molecules are smaller and can get closer to the oxide surface, resulting in stronger electrostatic interactions with arsenate ions. nih.govwur.nl
The table below summarizes the binding mechanisms and effects of humic and fulvic acids on arsenate.
| Substance | Primary Interaction Mechanism with Arsenate | Effect on Arsenate Mobility | Reference |
|---|---|---|---|
| Humic Acid (HA) | Competition for mineral surface binding sites; Direct complexation in solution | Increases mobility by displacing adsorbed arsenate | nih.govwur.nlnih.gov |
| Fulvic Acid (FA) | Stronger competition for mineral surface binding sites due to smaller size and closer proximity to surface; Direct complexation in solution | Strongly increases mobility by displacing adsorbed arsenate | nih.govwur.nlnih.govresearchgate.net |
Microorganism-Mediated Interactions with Arsenate(2-), trioxo-
Microorganisms play a pivotal role in the biogeochemical cycling of arsenic in the environment. Their interactions with arsenate(2-), trioxo-, hereafter referred to as arsenate, are complex and multifaceted, influencing its speciation, mobility, and bioavailability. These interactions are primarily governed by two key processes: the direct uptake and sequestration of arsenate by microbial cells, and the indirect mobilization of arsenate through the action of microbial exudates. This section will delve into the non-toxicological mechanisms of these interactions, focusing on bio-adsorption, bio-accumulation, and the role of microbial exudates in arsenate mobilization.
Bio-adsorption and Bio-accumulation Mechanisms (non-toxicological context)
Microorganisms can remove arsenate from aqueous environments through two main processes: bio-adsorption and bio-accumulation. Bio-adsorption is a passive, metabolism-independent process where arsenate ions bind to the surface of the microbial biomass. In contrast, bio-accumulation is an active, metabolism-dependent process that involves the transport of arsenate into the cell.
Bio-adsorption: The cell walls of bacteria and fungi are rich in functional groups such as carboxyl, hydroxyl, amino, and phosphate (B84403) groups, which can act as binding sites for arsenate anions. This process is influenced by environmental factors like pH, temperature, and the initial concentration of arsenate. For instance, the biosorption of arsenate often increases at lower pH values due to the protonation of the adsorbent surface, which enhances the electrostatic attraction of negatively charged arsenate species. The process is typically rapid, with a significant portion of the adsorption occurring within the first few hours of contact.
Bio-accumulation: This active process involves the transport of arsenate across the cell membrane. Arsenate is a chemical analog of phosphate, and microorganisms can take it up through their phosphate transport systems. nih.gov Once inside the cell, arsenate can be transformed into other arsenic species as part of the microorganism's detoxification strategy. However, in a non-toxicological context, the focus is on the sequestration of the element. Some microorganisms have been found to accumulate significant amounts of arsenic within their cells. For example, certain bacterial strains have demonstrated high bio-accumulation capacities for arsenate. researchgate.net
The efficiency of both bio-adsorption and bio-accumulation varies significantly among different microbial species. Research has been conducted to identify and characterize microorganisms with high arsenate removal capabilities.
Interactive Data Table: Comparative Arsenate Removal by Different Microbial Species
Below is a sortable and searchable table summarizing the arsenate removal efficiency of various microbial species.
The kinetics of arsenate biosorption by microorganisms are often described by pseudo-first-order and pseudo-second-order models. The pseudo-second-order model frequently provides a better fit for the experimental data, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net
The equilibrium of arsenate biosorption is typically analyzed using isotherm models such as the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. The fit of these models provides insights into the nature of the adsorption process. researchgate.net
Role of Microbial Exudates in Arsenate(2-), trioxo- Mobilization
Microorganisms release a variety of organic compounds into their environment, collectively known as microbial exudates. These exudates, which include siderophores and low-molecular-weight organic acids, can significantly influence the mobilization of arsenate from solid phases, such as minerals and soils.
Siderophores: Siderophores are high-affinity iron-chelating compounds produced by many microorganisms under iron-limiting conditions. While their primary function is to sequester iron(III), they can also interact with other metals and metalloids, including arsenic. Siderophores can mobilize arsenic by forming soluble complexes with it or by promoting the dissolution of iron-bearing minerals that have arsenate adsorbed to their surfaces. nih.govbiorxiv.org Studies have shown a positive correlation between siderophore production and the ability of bacteria to resist and reduce arsenate. nih.gov For example, Staphylococcus sp. strain TA6, a high siderophore producer, demonstrated efficient arsenate reduction. nih.gov
Low-Molecular-Weight Organic Acids (LMWOAs): Microorganisms also secrete various LMWOAs such as citric, malic, oxalic, and tartaric acids. These organic acids can mobilize arsenate through several mechanisms:
Ligand-promoted dissolution: LMWOAs can form strong complexes with the metal cations (e.g., Fe(III), Al(III)) that bind arsenate to mineral surfaces, leading to the dissolution of the mineral and the release of arsenate into the solution.
Competitive exchange: The organic acid anions can compete with arsenate for adsorption sites on mineral surfaces, resulting in the desorption of arsenate. nih.gov
pH alteration: The release of acidic exudates can lower the pH of the surrounding environment, which can affect the surface charge of minerals and the speciation of arsenate, thereby influencing its mobility.
The effect of organic acids on arsenate mobilization is dependent on the type of organic acid, its concentration, the pH of the system, and the mineralogy of the solid phase. nih.gov
Interactive Data Table: Effect of Microbial Exudates on Arsenate Mobilization
This table provides examples of microbial exudates and their observed effects on arsenate mobilization.
Emerging Research Directions and Methodological Innovations for Arsenate 2 , Trioxo Studies
Integration of Multi-Omics Technologies in Biogeochemical Research
The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of arsenate's role in biogeochemical cycles. These approaches provide a holistic view of how microorganisms interact with and transform arsenate in the environment. nih.gov
Genomic and metagenomic studies have been instrumental in identifying the genetic determinants of arsenic metabolism in diverse prokaryotes. nih.govfrontiersin.org The sequencing of genomes from arsenic-metabolizing microorganisms, such as Herminiimonas arsenicoxydans, has revealed the genetic machinery responsible for arsenic resistance and transformation, including arsenite oxidation and arsenate reduction. frontiersin.orgoup.com Comparative genomics has further elucidated the distribution of these arsenic-related genes across different microbial phyla and their potential for horizontal gene transfer. nih.govoup.com This genetic information is crucial for understanding the metabolic potential of microbial communities in arsenic-contaminated sites. nih.gov
Transcriptomics and proteomics offer insights into the functional responses of microorganisms to arsenate exposure. These techniques reveal which genes and proteins are actively expressed under specific environmental conditions, establishing the pleiotropic nature of prokaryotic responses to arsenic. nih.gov Metabolomics, the study of small molecule profiles, complements these approaches by identifying the metabolic pathways involved in arsenic detoxification and transformation. nih.gov For instance, studies have shown the coordinated role of thiol and amino acid metabolic pathways in conferring arsenate tolerance in organisms like rice. nih.gov By linking genes to their functions and metabolic outputs, multi-omics approaches help decipher the complex interactions within microbial communities and their impact on arsenic's fate and transport. nih.govnih.gov
| Technology | Application in Arsenate(2-), trioxo- Research | Key Findings |
| Genomics/Metagenomics | Identification of genes and operons involved in arsenic metabolism (e.g., aio, ars operons). oup.comnih.gov | Widespread distribution of arsenic-related genes in prokaryotes; understanding of microbial metabolic potential in contaminated environments. nih.govfrontiersin.org |
| Transcriptomics | Analysis of gene expression patterns in response to arsenate exposure. nih.gov | Reveals active metabolic pathways and regulatory networks involved in arsenic resistance and transformation. nih.govnih.gov |
| Proteomics | Identification of proteins (e.g., enzymes) involved in arsenate redox transformations. nih.gov | Elucidates the functional roles of specific proteins in arsenic detoxification and energy metabolism. |
| Metabolomics | Profiling of metabolites to understand the biochemical response to arsenate stress. nih.gov | Identifies key metabolic pathways (e.g., sulfur metabolism) and small molecules involved in tolerance and detoxification. nih.gov |
Development of Advanced In Situ and Real-Time Monitoring Techniques
Effective management of arsenate contamination requires rapid and accurate detection methods. Traditional laboratory-based techniques like atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS) are highly sensitive but are often expensive, time-consuming, and not suitable for on-site analysis. researchgate.netmdpi.com This has spurred the development of advanced in situ and real-time monitoring technologies designed to be portable, cost-effective, and user-friendly. researchgate.netmdpi.com
Electrochemical sensors have emerged as a promising alternative, offering high sensitivity, simplicity, and the potential for miniaturization. bohrium.com These sensors often utilize electrodes modified with nanomaterials to enhance their performance. nih.govnih.gov For example, screen-printed carbon electrodes modified with silica (B1680970) or gold nanoparticles have been developed for the sensitive detection of arsenate's reduced form, arsenite. nih.govacs.org Fast-scan cyclic voltammetry (FSCV) coupled with carbon-fiber microelectrodes is another novel approach for the rapid and selective detection of arsenite, demonstrating the potential for real-time measurements. nih.gov
Optical sensors, particularly colorimetric and fluorometric methods, also provide a viable option for field-based monitoring. researchgate.netrsc.org Colorimetric sensors leverage visible color changes that can be observed by the naked eye or quantified with simple instruments, making them suitable for resource-limited settings. mdpi.com Recent innovations include the development of plant nanobionic sensors, where engineered optical nanosensors within living plants can detect and monitor arsenic levels in the soil in real-time. azosensors.com Furthermore, researchers have developed in situ pre-concentration techniques combined with light-emitting diode (LED) detection for the semi-online monitoring of trace arsenate in lake waters. nih.gov These advanced sensors are critical for the rapid assessment of contamination and for ensuring the safety of water resources. mdpi.comresearchgate.net
| Monitoring Technique | Principle | Advantages |
| Electrochemical Sensors | Measures changes in electrical properties (current, potential) resulting from the redox reaction of arsenic species at a modified electrode surface. nih.govnih.gov | High sensitivity, rapid response, portability, low cost, potential for miniaturization. bohrium.comnih.gov |
| Optical (Colorimetric) Sensors | Utilizes nanomaterials or reagents that undergo a color change in the presence of arsenate, which can be visually detected or measured spectrophotometrically. mdpi.comresearchgate.net | Simplicity, cost-effectiveness, suitability for on-site visual detection. mdpi.comrsc.org |
| Plant Nanobionic Sensors | Employs near-infrared fluorescent nanosensors embedded in plants to detect changes in fluorescence intensity upon arsenic uptake. azosensors.com | Real-time, in situ monitoring of bioavailable arsenic in the soil environment. azosensors.com |
| In Situ Pre-concentration | Uses a binding phase to pre-concentrate arsenate from water prior to detection, enhancing sensitivity. nih.gov | Enables the detection of trace concentrations of arsenate in natural waters. nih.gov |
Nanotechnology Applications in Arsenate(2-), trioxo- Research
Nanotechnology offers powerful tools for both the detection and remediation of arsenate, leveraging the unique properties of materials at the nanoscale. dergipark.org.tr Nanomaterials exhibit characteristics like high surface-area-to-volume ratios, enhanced reactivity, and tunable surface chemistry, which make them highly effective for interacting with arsenate ions. mdpi.comdergipark.org.tr
In research, various nanomaterials are being explored as adsorbents for arsenate removal. researchgate.net Metal oxide nanoparticles, such as those based on iron oxide (e.g., magnetite, Fe₃O₄), titanium dioxide (TiO₂), and zirconium oxide, have shown significant promise. dergipark.org.trresearchgate.net Their large surface area and high affinity for arsenate allow for efficient adsorption from contaminated water. researchgate.netnih.gov Magnetite nanoparticles are particularly advantageous due to their magnetic properties, which facilitate easy separation from water after the adsorption process. nih.govresearchgate.net Carbon-based nanomaterials, including graphene and carbon nanotubes, are also being investigated for their high adsorption capacities. nih.gov
Nanotechnology is also central to the development of next-generation sensors for arsenate detection. mdpi.com Gold nanoparticles (AuNPs) are widely used in colorimetric sensors due to their unique optical properties. mdpi.com The aggregation or dispersion of functionalized AuNPs in the presence of arsenic ions leads to a distinct color change, enabling sensitive and selective detection. mdpi.com The integration of various nanomaterials into electrochemical sensors has also been shown to improve sensitivity and lower detection limits significantly. nih.gov These nanoparticle-based systems are paving the way for portable and highly efficient tools for monitoring and managing arsenate contamination. mdpi.commdpi.com
| Nanomaterial Type | Application | Mechanism of Action |
| Iron Oxide Nanoparticles (e.g., Magnetite) | Remediation (Adsorption) | High surface area and affinity for arsenate; magnetic properties allow for easy separation. nih.govresearchgate.net |
| Titanium Dioxide (TiO₂) Nanoparticles | Remediation (Adsorption), Photocatalysis | Effective adsorbent due to chemical stability and low cost; can also be used as a photocatalyst. dergipark.org.tr |
| Gold Nanoparticles (AuNPs) | Detection (Colorimetric Sensors) | Surface plasmon resonance properties lead to a visible color change upon interaction with arsenic. mdpi.com |
| Carbon-based Nanomaterials (Graphene, CNTs) | Remediation (Adsorption), Sensor Development | Very high surface area for adsorption; used to modify electrodes to enhance sensor sensitivity. bohrium.comnih.gov |
Machine Learning and Artificial Intelligence in Predicting Arsenate(2-), trioxo- Behavior
These predictive models have significant practical applications. They can generate high-resolution hazard maps, identifying "hotspots" of contamination and guiding targeted water testing and mitigation efforts. mdpi.comtudelft.nl For instance, AI models have been used to predict the geospatial distribution of arsenate in Bangladesh's groundwaters with improved granularity, helping to inform the selection of appropriate remediation technologies. mdpi.com Furthermore, ML models can predict the efficiency of arsenate removal by different adsorbents, such as biochars or metal-organic frameworks (MOFs), by considering factors like adsorbent dosage, contact time, and initial arsenate concentration. researchgate.netnih.gov This aids in optimizing remediation processes and developing more effective water treatment strategies. mdpi.comnih.gov
| AI/ML Model | Application | Key Input Parameters | Performance Insights |
| Random Forest (RF) | Predicting groundwater arsenate contamination; modeling adsorption efficiency. azoai.comresearchgate.net | Hydrochemical data, geological factors, soil parameters, adsorbent properties. azoai.com | Often shows superior accuracy and robustness compared to linear models in capturing complex, non-linear relationships. azoai.comresearchgate.net |
| Artificial Neural Network (ANN) | Predicting arsenate adsorption removal efficiency from water. mdpi.com | pH, initial arsenate concentration, contact time, adsorbent dosage, temperature. mdpi.com | Capable of modeling complex interactions between multiple variables to predict outcomes with high accuracy. mdpi.com |
| Support Vector Machine (SVM) | Classifying arsenic contamination risk; predicting sustainable mitigation preferences. researchgate.net | Socio-environmental data, hydrogeological parameters. | Effective for classification tasks, helping to identify areas with high versus low risk of contamination. researchgate.net |
Cross-Disciplinary Linkages and Collaborative Research Frameworks
Addressing the multifaceted challenges posed by arsenate contamination necessitates a departure from siloed research efforts towards integrated, cross-disciplinary collaboration. The complexity of arsenate's biogeochemical cycling, its transport through ecosystems, and its impact on environmental and human health requires the combined expertise of scientists and stakeholders from diverse fields. mdpi.comopenedition.org
Effective research frameworks involve collaboration between geochemists, microbiologists, hydrologists, and environmental engineers to understand the fundamental processes controlling arsenate mobilization and fate. nih.gov For example, understanding how microbial metabolism influences arsenic speciation and mobility requires integrating molecular biology and geochemistry. frontiersin.orgnih.gov The development of innovative technologies also hinges on interdisciplinary synergy. The creation of nanobionic plant sensors for real-time monitoring is a product of collaboration between plant biologists, materials scientists, and engineers. azosensors.com Similarly, building accurate AI prediction models for contamination hotspots requires the joint efforts of data scientists, geologists, and public health experts. mdpi.comtudelft.nl
Furthermore, bridging the gap between scientific research and practical application requires collaboration with social scientists, public health officials, policymakers, and local communities. openedition.orgfrontiersin.org This ensures that research is relevant to the needs of affected populations and that the developed solutions are socially acceptable, economically viable, and sustainable. researchgate.net Such collaborative frameworks are essential for translating scientific knowledge into effective policies and actions that can mitigate the risks associated with arsenate exposure globally. mdpi.com
Q & A
Q. How can mechanistic studies elucidate the redox behavior of Arsenate(2-), trioxo- in anaerobic microbial environments?
- Methodological Answer : Design microcosm experiments with arsenic-reducing bacteria (e.g., Shewanella spp.) and monitor arsenate reduction via cyclic voltammetry or HPLC-ICP-MS. Use isotopically labeled ⁷³As to trace metabolic pathways. Pair with metagenomic analysis to identify functional genes (e.g., arrA for arsenate respiration) . Contradictions in reduction rates across studies may stem from divergent microbial consortia or varying electron donor availability .
Q. What computational models best predict the adsorption kinetics of Arsenate(2-), trioxo- onto iron oxide surfaces, and how can experimental data resolve model discrepancies?
- Methodological Answer : Apply density functional theory (DFT) to simulate adsorption energies on hematite (Fe₂O₃) facets, comparing inner-sphere vs. outer-sphere complexation. Validate with in situ attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy to detect surface bonding modes. Discrepancies between Langmuir and Freundlich isotherm fits often arise from heterogeneous surface sites, requiring site-specific titration data .
Q. How should researchers address contradictions in reported toxicity thresholds for Arsenate(2-), trioxo- across cell-line studies?
- Methodological Answer : Perform meta-analysis of IC₅₀ values, stratifying by exposure duration, cell type (e.g., HepG2 vs. HEK293), and assay method (MTT vs. ATP luminescence). Use multivariate regression to identify confounding variables (e.g., extracellular glutathione levels). Replicate high-variance experiments with standardized protocols, as per OECD Test No. 249 guidelines .
Experimental Design & Data Analysis
Q. What strategies optimize experimental design for studying Arsenate(2-), trioxo- interactions with organic ligands in soil systems?
- Methodological Answer : Use fractional factorial designs to test variables like ligand type (humic vs. fulvic acids), ionic strength, and soil texture. Employ synchrotron-based X-ray absorption near-edge structure (XANES) spectroscopy to map ligand coordination. For reproducibility, pre-condition soil samples to equilibrium moisture and document organic carbon content via loss-on-ignition .
Q. How can researchers systematically analyze contradictory data on Arsenate(2-), trioxo-’s role in plant hyperaccumulation?
- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ principles) to categorize discrepancies as technical (e.g., detection limits) or biological (e.g., species-specific transporters). Cross-validate findings using hydroponic vs. soil-grown plants, and integrate transcriptomic data (RNA-seq) to identify arsenic-responsive genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
